7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN7O3/c1-14-20(23(33)28-18-5-3-11-26-13-18)21(15-7-9-17(25)10-8-15)31-24(27-14)29-22(30-31)16-4-2-6-19(12-16)32(34)35/h2-13,21H,1H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARFUFHJFHUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
- Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal properties. Similar triazole derivatives have been reported to exhibit activity against pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
- Inhibition of Protein Kinases : The presence of the pyridine moiety may enhance the compound's ability to inhibit specific protein kinases involved in cancer progression. For example, certain triazole-containing compounds have been identified as inhibitors of c-Met protein kinase, which is implicated in various cancers .
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
- Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various triazole derivatives, it was found that compounds similar to the one exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests a strong potential for developing these compounds into effective anticancer therapies .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as anticancer agents. The compound has shown promising results in inhibiting specific cancer pathways:
- Mechanism of Action : The compound acts as an inhibitor of certain kinases involved in cancer progression. It has been reported to selectively inhibit c-Met kinases, which are crucial in various cancers such as non-small cell lung cancer and renal cell carcinoma .
- Case Studies : In preclinical trials, derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. For instance, compounds with similar scaffolds have been noted for their effectiveness against metastatic tumors .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activities:
- Broad Spectrum Activity : Research indicates that derivatives of triazolo-pyrimidines possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition of pathogens like Staphylococcus aureus and Escherichia coli at low concentrations .
- Mechanism : The antimicrobial action is thought to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Triazolo-pyrimidines have been explored for their anti-inflammatory properties:
- Research Findings : Several studies have indicated that these compounds can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of these compounds:
- Modifications : Variations in substituents on the triazole and pyrimidine rings can significantly affect biological activity. For instance, substituents such as nitro or chloro groups can enhance potency against specific targets .
Summary Table of Applications
| Application Type | Mechanism/Activity | Notable Findings |
|---|---|---|
| Anticancer | c-Met kinase inhibition | Potent against non-small cell lung cancer cells |
| Antimicrobial | Disruption of cell wall synthesis | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory | Reduction of inflammation markers | Potential use in chronic inflammatory diseases |
Comparison with Similar Compounds
Structural Analogues in the Triazolo-Pyrimidine Class
Compound 5j ():
- Structure: 2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo-pyrimidine-6-carboxamide.
- Key Differences :
- Replaces the pyridin-3-yl group with 4-nitrophenyl.
- Incorporates 3,4,5-trimethoxyphenyl (electron-donating groups) instead of 4-chlorophenyl.
- Higher melting point (319.9–320.8°C) suggests greater crystallinity due to methoxy groups .
Compound 5k ():
- Structure: 2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo-pyrimidine-6-carboxamide.
- Key Differences :
- Bromine substituent (4-bromophenyl) increases molecular weight and polarizability vs. pyridin-3-yl.
- Impact :
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-triazolo-pyrimidine-6-carboxamide ():
- Key Differences :
- Hydroxyl and methoxy groups enhance hydrogen-bonding capacity vs. nitro/chloro substituents.
- Impact :
- Likely improved aqueous solubility but reduced metabolic stability compared to the target compound.
POCl₃-Mediated Reactions ():
- Used for tetrahydropyrimidine carboxamides but involves hazardous reagents.
- Drawbacks : Corrosive conditions and complex work-up vs. additive-driven syntheses .
Physicochemical and Structural Properties
Thermal Stability and Melting Points :
- Target Compound (Predicted): High thermal stability (>250°C) inferred from analogues (e.g., 5j: 319.9°C).
- Drivers : Aromatic nitro and chloro groups enhance rigidity and intermolecular interactions .
Crystallography and Solubility :
Q & A
Q. How can researchers validate the purity of batches for reproducibility?
- Answer :
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Key Notes for Methodological Rigor
- Contradiction resolution : Cross-validate spectral data (e.g., NMR vs. MS) to confirm synthetic intermediates .
- Scale-up challenges : Optimize catalyst loading and solvent systems to maintain yield at gram-scale synthesis .
- Ethical data reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
